molecular formula C9H14ClN5O3 B13845670 (6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride

(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride

Cat. No.: B13845670
M. Wt: 275.69 g/mol
InChI Key: SWHYJSMRUIOMKW-OWPJFAEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridinone core and a dihydroxypropyl side chain. It is often used in biochemical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridinone core and the introduction of the dihydroxypropyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the dihydroxypropyl side chain, leading to the formation of different derivatives.

    Reduction: This reaction can affect the pteridinone core, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a diverse range of compounds for further study.

Scientific Research Applications

(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors The compound can modulate the activity of these targets, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • (6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one
  • (6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H14ClN5O3

Molecular Weight

275.69 g/mol

IUPAC Name

(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride

InChI

InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4-,6+;/m1./s1

InChI Key

SWHYJSMRUIOMKW-OWPJFAEHSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl

Canonical SMILES

CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl

Origin of Product

United States

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